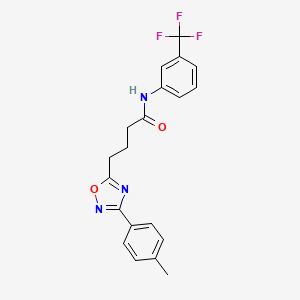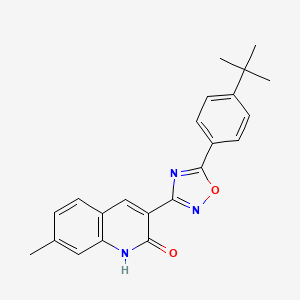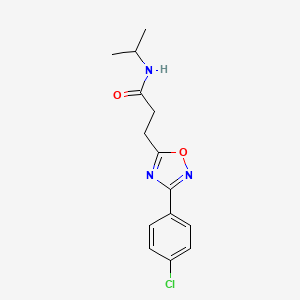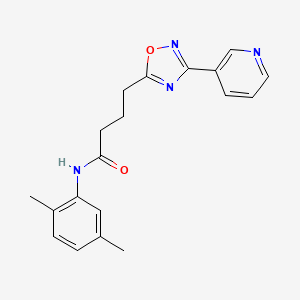
4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)butanamide, commonly known as TFB-TBOA, is a chemical compound that has been extensively studied for its potential applications in the field of neuroscience. TFB-TBOA is a potent and selective inhibitor of the excitatory amino acid transporter 2 (EAAT2), which plays a critical role in regulating the levels of the neurotransmitter glutamate in the brain.
Wissenschaftliche Forschungsanwendungen
TFB-TBOA has been extensively studied for its potential applications in the field of neuroscience. It is a potent and selective inhibitor of 4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)butanamide, which is primarily expressed in astrocytes and plays a critical role in regulating the levels of glutamate in the brain. Glutamate is the primary excitatory neurotransmitter in the brain, and its dysregulation has been implicated in several neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease. TFB-TBOA has been shown to increase the levels of extracellular glutamate in the brain, making it a valuable tool for studying the role of glutamate in neurological disorders.
Wirkmechanismus
TFB-TBOA works by binding to the active site of 4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)butanamide, thereby preventing the reuptake of glutamate from the synapse into astrocytes. This leads to an increase in the levels of extracellular glutamate, which can activate both ionotropic and metabotropic glutamate receptors. The activation of these receptors can have both excitatory and inhibitory effects on neuronal activity, depending on the location and subtype of the receptor.
Biochemical and Physiological Effects:
TFB-TBOA has been shown to have several biochemical and physiological effects in the brain. It can increase the levels of extracellular glutamate, which can activate both ionotropic and metabotropic glutamate receptors. The activation of these receptors can have both excitatory and inhibitory effects on neuronal activity, depending on the location and subtype of the receptor. TFB-TBOA has also been shown to increase the susceptibility of neurons to excitotoxicity, which is a pathological process that can lead to neuronal death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TFB-TBOA is its selectivity for 4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)butanamide, which allows for the specific inhibition of this transporter without affecting other glutamate transporters or receptors. This makes it a valuable tool for studying the role of this compound in neurological disorders. However, TFB-TBOA has several limitations for lab experiments. It is highly lipophilic, which can lead to nonspecific binding and accumulation in lipid membranes. It also has a short half-life in vivo, which can limit its effectiveness in long-term studies.
Zukünftige Richtungen
There are several potential future directions for the study of TFB-TBOA. One area of research is the development of more selective and potent inhibitors of 4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)butanamide. Another area of research is the investigation of the effects of TFB-TBOA on other glutamate transporters and receptors, as well as its potential interactions with other neurotransmitter systems. Finally, the use of TFB-TBOA in animal models of neurological disorders may provide valuable insights into the role of glutamate dysregulation in these diseases.
Synthesemethoden
The synthesis of TFB-TBOA involves several steps, including the reaction of p-tolyl hydrazine with ethyl acetoacetate to form 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester. This intermediate is then reacted with 3-(trifluoromethyl)benzaldehyde to form the final product, TFB-TBOA. The synthesis of TFB-TBOA has been optimized to provide high yields and purity, making it suitable for use in scientific research.
Eigenschaften
IUPAC Name |
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O2/c1-13-8-10-14(11-9-13)19-25-18(28-26-19)7-3-6-17(27)24-16-5-2-4-15(12-16)20(21,22)23/h2,4-5,8-12H,3,6-7H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNWRJCVZIBWKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(1-Phenylethylsulfamoyl)phenyl]propanamide](/img/structure/B7718656.png)







![N-ethyl-2-methyl-5-{[(4-methylphenyl)methyl]sulfamoyl}benzamide](/img/structure/B7718699.png)
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7718707.png)


![4-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]-N-(2-phenylethyl)benzene-1-sulfonamide](/img/structure/B7718717.png)
